N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12(20)16-9-6-14(24-16)10-11-18-17(21)13-4-7-15(8-5-13)25(22,23)19(2)3/h4-9H,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFSYJPYSVEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 2-acetylthiophene.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides under basic conditions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoyl chloride with dimethylsulfamide.
Coupling Reactions: The final step involves coupling the thiophene derivative with the benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Differences :
- The dimethylsulfamoyl group distinguishes the compound from sulfonamide derivatives (e.g., ) and iodinated benzamides (e.g., [125I]PIMBA).
Table 2: Pharmacological Profiles of Benzamide Analogs
Key Observations :
- The acetylthiophene group may alter receptor selectivity compared to piperidinyl-based ligands like [125I]PIMBA, which show high sigma-1 affinity .
- Sulfamoyl groups in related compounds (e.g., benzenesulfonamides in ) are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting possible dual-target activity for the main compound .
Therapeutic and Diagnostic Potential
- Imaging : Radioiodinated benzamides like [125I]PIMBA exhibit rapid blood clearance and tumor retention, making them viable for prostate cancer imaging . The main compound’s acetylthiophene group could improve metabolic stability, prolonging tumor uptake.
- Therapeutic Efficacy: Nonradioactive analogs (e.g., PIMBA) inhibit prostate cancer cell colony formation in vitro . The dimethylsulfamoyl group in the main compound may enhance solubility, improving bioavailability.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiophene ring , an ethyl linker , and a dimethylsulfamoyl group attached to a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 357.44 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which help in mitigating oxidative stress in cells.
- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production and inflammation markers in vitro.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative damage. |
| Anticancer | Inhibits proliferation of various cancer cell lines (e.g., breast, colon). |
| Anti-inflammatory | Decreases levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). |
| Antimicrobial | Exhibits activity against certain bacterial strains, potentially through membrane disruption. |
Anticancer Studies
A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of Bcl-2 protein levels.
Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH and ABTS assays, showing that the compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage.
Case Studies
-
Case Study 1: Breast Cancer Treatment
- Objective : To evaluate the effectiveness of this compound in breast cancer models.
- Findings : Significant reduction in tumor size and weight in treated groups compared to controls.
- : Promising candidate for further development as an anticancer agent.
-
Case Study 2: Inflammatory Disease Model
- Objective : Assess anti-inflammatory effects in an animal model of arthritis.
- Findings : Marked decrease in joint swelling and pain scores in treated animals.
- : Suggests potential therapeutic application for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
